molecular formula C17H17F2N3O3 B12858970 7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12858970
M. Wt: 349.33 g/mol
InChI Key: ORHUFIOIUIPUTP-JVXZTZIISA-N
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Description

7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a difluoro substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically begins with the preparation of the quinolone core through a cyclization reaction involving an appropriate precursor The cyclopropyl group is then introduced via a cyclopropanation reaction, followed by the addition of the difluoro substituents through a halogenation reaction

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinolone core, converting it to a hydroxyl group.

    Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, nitroso or nitro derivatives, and substituted quinolones with various functional groups.

Scientific Research Applications

7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antibacterial and antiviral agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinolone core but different substituents.

    Levofloxacin: Another fluoroquinolone with a similar structure but different stereochemistry.

    Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups.

Uniqueness

7-((2S,3R)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the azetidine ring and the difluoro substituents distinguishes it from other fluoroquinolones, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17F2N3O3/c1-7-12(20)6-21(7)15-11(18)4-9-14(13(15)19)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25)/t7-,12+/m0/s1

InChI Key

ORHUFIOIUIPUTP-JVXZTZIISA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N

Canonical SMILES

CC1C(CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N

Origin of Product

United States

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